

# In-Depth Technical Guide to the Pharmacokinetics of Oral Amezalpat (TPST-1120)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Amezalpat (TPST-1120) is an investigational, orally administered, small molecule that acts as a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] PPARα is a transcription factor that plays a crucial role in the regulation of fatty acid oxidation (FAO) and inflammation, processes that are often dysregulated in cancerous cells to support their growth and survival.[1][4] Developed by Tempest Therapeutics, Amezalpat is being evaluated in clinical trials for the treatment of various advanced solid tumors, most notably hepatocellular carcinoma (HCC).[2][5][6] This technical guide provides a comprehensive overview of the available pharmacokinetic data for oral Amezalpat, details of the experimental protocols used in its clinical evaluation, and a visualization of its mechanistic pathways.

### **Pharmacokinetic Profile**

Limited pharmacokinetic data for **Amezalpat** is publicly available from the first-in-human Phase I clinical trial (NCT03829436).[4][7] This study evaluated the safety, tolerability, and pharmacokinetics of **Amezalpat** as a monotherapy and in combination with nivolumab in patients with advanced solid tumors.[4][8]

# **Data Summary**



While specific quantitative values for key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and terminal half-life have not been detailed in the available literature, the Phase I trial publication confirms that plasma concentrations of TPST-1120 were quantified and subjected to noncompartmental analysis.[4] The study established a dose of 1200 mg administered daily in subsequent clinical evaluations.

Table 1: Summary of Amezalpat Oral Pharmacokinetic Parameters

| Parameter                   | Value                               | Study Population                             |
|-----------------------------|-------------------------------------|----------------------------------------------|
| Route of Administration     | Oral                                | Patients with advanced solid tumors          |
| Dosing Regimen (Phase 1b/2) | 1200 mg daily                       | Patients with unresectable or metastatic HCC |
| Pharmacokinetic Analysis    | Noncompartmental analysis performed | Patients with advanced solid tumors          |

| Quantitative Data | Not publicly available | N/A |

# Experimental Protocols Phase I Clinical Trial (NCT03829436) Methodology

The primary source of human pharmacokinetic data for **Amezalpat** is the Phase I, open-label, dose-escalation study.[4][8]

#### Study Design:

- Monotherapy Arm: Patients with advanced solid tumors received escalating oral doses of Amezalpat.
- Combination Therapy Arm: Patients with specific cancer types received Amezalpat in combination with the immune checkpoint inhibitor nivolumab.[4]

Pharmacokinetic Sampling and Analysis:







- Plasma samples were collected from patients to quantify the concentrations of TPST-1120.
- A validated tandem mass spectrometry assay was employed for the quantification of plasma drug levels.
- Pharmacokinetic parameters were determined using noncompartmental analysis of the observed plasma concentration-time data following the initial dose and at a steady state on day 8 of treatment.[4]

Below is a workflow diagram illustrating the pharmacokinetic assessment protocol in the Phase I clinical trial.





Click to download full resolution via product page

Caption: Experimental workflow for pharmacokinetic analysis of **Amezalpat** in the Phase I clinical trial.



# **Mechanism of Action and Signaling Pathways**

Amezalpat functions as a competitive antagonist of PPARα.[1] In cancer cells, PPARα is often overexpressed and promotes fatty acid oxidation (FAO), a metabolic pathway that provides energy and building blocks for rapidly dividing cells. By inhibiting PPARα, Amezalpat is designed to disrupt tumor cell metabolism.[3] Furthermore, Amezalpat has been shown to modulate the tumor microenvironment by affecting immune-suppressive cells that are also dependent on FAO.[6][9]

A key signaling pathway influenced by PPARα is the nuclear factor-kappa B (NF-κB) pathway. PPARα activation can suppress NF-κB signaling, which has complex roles in inflammation and cancer. As an antagonist, **Amezalpat** may reverse this suppression, leading to a more proinflammatory tumor microenvironment that can enhance anti-tumor immune responses.

The following diagram illustrates the proposed mechanism of action of **Amezalpat**.





Click to download full resolution via product page

Caption: Proposed mechanism of action of **Amezalpat** as a PPARα antagonist.

# Conclusion

The development of oral **Amezalpat** as a novel anti-cancer agent targeting PPARα is a promising strategy. While the currently available pharmacokinetic data from its Phase I clinical trial is limited in its public detail, the study has established a foundation for its ongoing clinical evaluation. The experimental protocols for pharmacokinetic assessment followed standard industry practices. Further publication of detailed pharmacokinetic parameters will be crucial for a complete understanding of its clinical pharmacology. The mechanism of action, involving the



dual effects of disrupting tumor metabolism and modulating the tumor immune microenvironment through PPAR $\alpha$  antagonism, provides a strong rationale for its continued investigation in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pipeline | TPST-1120 | TPST-1495 | TREX-1 | Tempest Therapeutics [tempesttx.com]
- 2. TPST-1120 by Tempest Therapeutics for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. curetoday.com [curetoday.com]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tempest Therapeutics' Amezalpat Receives FDA Fast Track and Orphan Drug Designations for Hepatocellular Carcinoma Treatment | Nasdaq [nasdaq.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Pharmacokinetics of Oral Amezalpat (TPST-1120)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542254#pharmacokinetics-of-oral-amezalpat]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com